molecular formula C12H11ClN4 B1480722 4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine CAS No. 2097966-80-6

4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine

Cat. No.: B1480722
CAS No.: 2097966-80-6
M. Wt: 246.69 g/mol
InChI Key: RPCFMVBYAKZRCC-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 4, a cyclopropyl group at position 2, and a 5-methylpyrazin-2-yl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

Uniqueness

4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methylpyrazinyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCFMVBYAKZRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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